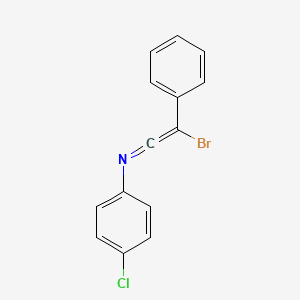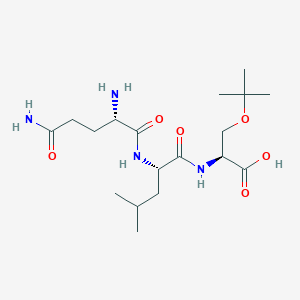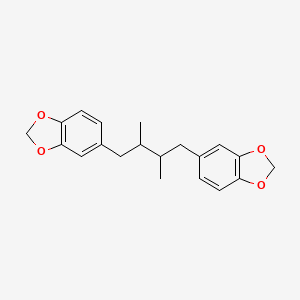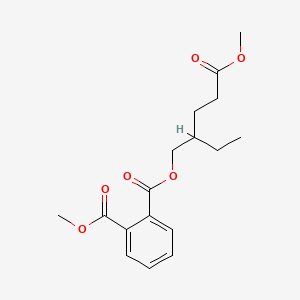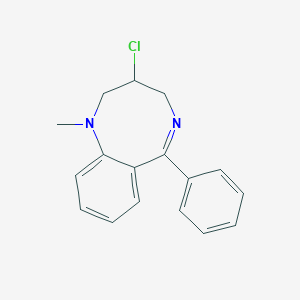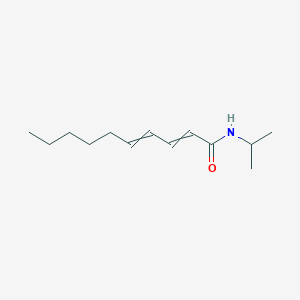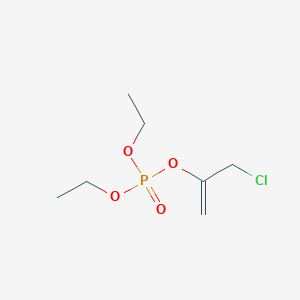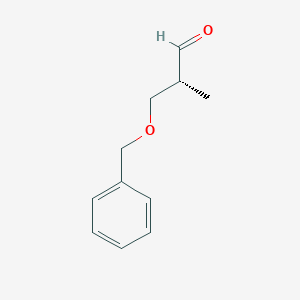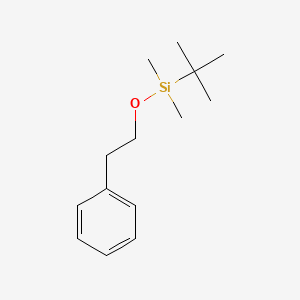
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound is notable for its unique structure, which includes an acetyl group, a methyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are heated with a strong acid like sulfuric acid to produce the ester and water .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Hydroxy derivative of the original ester.
Oxidation: Carboxylic acid derivative.
科学的研究の応用
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its pleasant odor and reactivity
作用機序
The mechanism of action of Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The keto group can participate in redox reactions, influencing cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the keto and methyl groups.
Methyl butyrate: Another ester with a pleasant odor, used in fragrances and flavors.
Ethyl lactate: An ester with a hydroxyl group, used as a green solvent in various applications
Uniqueness
Ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
78044-62-9 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
ethyl (2S)-2-acetyl-2-methyl-5-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-5-15-10(14)11(4,9(3)13)7-6-8(2)12/h5-7H2,1-4H3/t11-/m0/s1 |
InChIキー |
CNZDATVMDLHXGZ-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)[C@@](C)(CCC(=O)C)C(=O)C |
正規SMILES |
CCOC(=O)C(C)(CCC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


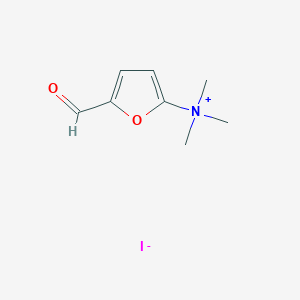

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
